molecular formula C13H25N3O B7914797 (S)-2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide

(S)-2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide

Cat. No.: B7914797
M. Wt: 239.36 g/mol
InChI Key: OBIOWXAJGGJZTN-JTQLQIEISA-N
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Description

(S)-2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide is a compound that features a piperidine moiety, which is a common structural motif in many pharmacologically active compounds. The presence of the piperidine ring often imparts significant biological activity, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides or cyclopropyl carbinols under conditions that promote substitution reactions.

    Attachment of the amino group: This can be done through reductive amination or other amination techniques.

    Final coupling: The final step involves coupling the intermediate with the propionamide moiety under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropyl or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.

    Evodiamine: Another piperidine alkaloid with anticancer and anti-inflammatory effects.

    Matrine: Known for its antiproliferative and antimetastatic effects.

Uniqueness

(S)-2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its cyclopropyl group, in particular, can confer additional stability and reactivity compared to other piperidine derivatives.

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c1-10(14)13(17)16(12-3-4-12)9-11-5-7-15(2)8-6-11/h10-12H,3-9,14H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIOWXAJGGJZTN-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1CCN(CC1)C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1CCN(CC1)C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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